Fisogatinib

Overview

Description

Fisogatinib, also known as BLU-554, is an orally bioavailable inhibitor of human fibroblast growth factor receptor 4 (FGFR4) with potential antineoplastic activity . Upon oral administration, this compound specifically binds to and blocks the binding of the ligand FGF19 to FGFR4 . This prevents the activation of FGFR4, inhibits FGFR4-mediated signaling, and leads to an inhibition of tumor cell proliferation in FGFR4-overexpressing cells .

Molecular Structure Analysis

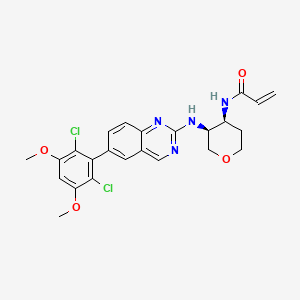

This compound has a molecular formula of C24H24Cl2N4O4 and a molecular weight of 503.4 g/mol . The IUPAC name is N - [ (3 S ,4 S )-3- [ [6- (2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, FGFR-targeted therapeutics have been studied extensively. The molecular brake and DFG latch in FGFRs play crucial roles in maintaining the inactive conformation of the FGFR kinase domain .Physical And Chemical Properties Analysis

This compound has a molecular formula of C24H24Cl2N4O4 and a molecular weight of 503.4 g/mol . The IUPAC name is N - [ (3 S ,4 S )-3- [ [6- (2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide .Scientific Research Applications

Role in Limiting Brain Accumulation and Oral Availability : Fisogatinib is found to be selectively limited in its brain accumulation due to the ABCB1 P-glycoprotein at the blood-brain barrier. Additionally, its oral availability is restricted by the activity of CYP3A, a drug-metabolizing complex. This understanding is crucial for optimizing its clinical efficacy and safety in treatments (Li et al., 2019).

Treatment of Hepatocellular Carcinoma (HCC) : this compound, identified as a potent and selective inhibitor of FGFR4, has shown promising results in Phase I clinical trials for hepatocellular carcinoma treatment. Its efficacy is particularly noted in HCC patients with aberrant FGF19 expression, highlighting FGFR4 as a targetable driver in this subset of cancer (Subbiah & Pal, 2019), (Hatlen et al., 2019), (Kim et al., 2019).

Understanding Resistance Mechanisms : Research has identified mutations in FGFR4 that mediate resistance to this compound, providing insights into resistance mechanisms in HCC and informing the development of next-generation inhibitors for improved patient outcomes (Hatlen et al., 2019).

Mechanism of Action

- BLU-554 demonstrates clinical activity in heavily pre-treated HCC patients with FGF19 IHC+ (aberrant pathway activation) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Fisogatinib was well tolerated in a phase I study, with most adverse events being manageable, grade 1/2 gastrointestinal events, primarily diarrhea, nausea, and vomiting . A safety data sheet suggests that it is toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

FGFR-targeted therapeutics have shown promise, and more inhibitors are expected to be translated from bench to bedside in the near future . Noncovalent ATP-competitive FGFR inhibitors and covalent FGFR4-specific inhibitors are vulnerable to gatekeeper mutations that hamper drug–target interactions, whereas covalent pan-FGFR or FGFR2-specific inhibitors are less susceptible to such alterations .

properties

IUPAC Name |

N-[(3S,4S)-3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZKYOAQVGSSGC-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)N[C@@H]4COCC[C@@H]4NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1707289-21-1 | |

| Record name | Fisogatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707289211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fisogatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FISOGATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7R99CKV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

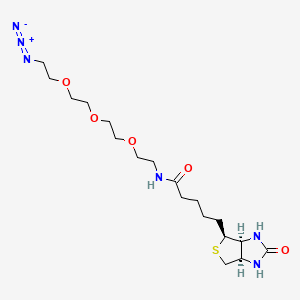

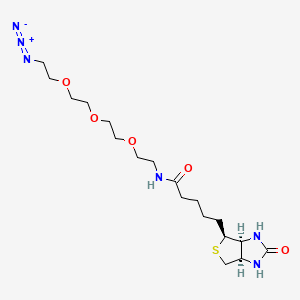

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)